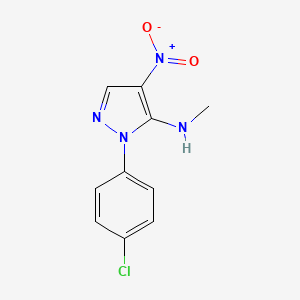

1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a 4-chlorophenyl group, a nitro group, and a methyl group attached to the pyrazole ring

Mécanisme D'action

Target of Action

The compound “1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine” is a derivative of the pyrazole class of compounds . Pyrazole derivatives have been found to target various pathogens. For instance, pyraclostrobin, a pyrazole derivative, is known to target Botrytis cinerea and Alternaria alternata, which are fungal pathogens . Another study showed that some hydrazine-coupled pyrazole derivatives exhibited potent antileishmanial and antimalarial activities .

Mode of Action

Pyrazole derivatives like pyraclostrobin work by disrupting the production of adenosine triphosphate (atp) in the target organisms . This disruption of ATP production leads to cellular death and ultimately organism mortality .

Biochemical Pathways

It can be inferred from related compounds that the compound might affect the mitochondrial respiration pathway, leading to disruption of atp production .

Pharmacokinetics

Related compounds like pyraclostrobin are known to be metabolically stable and exhibit good absorption and elimination profiles .

Result of Action

Based on the mode of action, it can be inferred that the compound might lead to cellular death in the target organisms by disrupting atp production .

Action Environment

Related compounds like pyraclostrobin are known to be used in various environments, including agriculture . They are also known to be biodegradable to some extent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, reacting hydrazine hydrate with ethyl acetoacetate under reflux conditions can yield the pyrazole ring.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the pyrazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Nitration: The nitro group can be introduced through nitration of the intermediate compound using a mixture of concentrated sulfuric acid and nitric acid.

Methylation: The final step involves methylation of the amine group using methyl iodide in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to convert the nitro group to an amino group.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate.

Major Products Formed

Reduction: 1-(4-aminophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine may exhibit significant anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of pyrazole derivatives that showed promising antiproliferative activity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance biological efficacy .

Antifungal Properties

The compound has also been explored for its antifungal activity. Research into related triazole compounds has demonstrated that certain structural modifications can lead to enhanced antifungal properties against pathogens like Candida albicans and Aspergillus fumigatus. The presence of halogen substituents, such as chlorine, has been associated with increased antifungal potency .

Synthesis and Mechanisms

The synthesis of this compound typically involves several steps, including the reaction of 4-chloroaniline with nitro and methylating agents under controlled conditions. The methodology often employs both classical and green chemistry approaches to optimize yield and reduce environmental impact .

Table 1: Synthesis Pathways

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-chloroaniline + sodium nitrite | Diazotization | Diazonium salt |

| 2 | Diazonium salt + methylating agent | Reflux in ethanol | This compound |

Case Study 1: Anticancer Activity

A study conducted by researchers involved testing various pyrazole derivatives for their cytotoxic effects on lung cancer cells. The results indicated that specific modifications to the pyrazole framework significantly enhanced selectivity towards cancer cells while reducing toxicity to normal cells, suggesting a potential therapeutic application for modified pyrazoles in oncology .

Case Study 2: Antifungal Efficacy

In another investigation, a series of pyrazole derivatives were screened for antifungal activity against clinically relevant fungal strains. The study found that compounds containing the nitro group exhibited superior antifungal properties compared to their non-nitro counterparts, highlighting the importance of functional group positioning in enhancing biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.

1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one: Contains a triazole ring and a different substitution pattern.

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring and a sulfonamide group.

Uniqueness

1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both a nitro group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

1-(4-Chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, with the CAS number 321522-17-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a nitro group, contributing to its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer effects.

The chemical formula of this compound is C10H9ClN4O2, with a molecular weight of 252.66 g/mol. Its physical properties include:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a comparative study of various pyrazole derivatives, compounds similar to this compound demonstrated promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| 10 | 0.15 - 0.20 | E. coli |

The compound showed bactericidal effects in time-kill assays and inhibited biofilm formation, which is crucial for treating chronic infections .

Anti-inflammatory Activity

In addition to its antimicrobial properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. A study highlighted the potential of similar compounds to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Potential

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. Research into the mechanism of action reveals that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins. For example, certain pyrazole derivatives have been shown to inhibit the proliferation of cancer cell lines in vitro, suggesting potential as therapeutic agents against various cancers .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives similar to this compound:

- Study on Antimicrobial Effects : A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that modifications in the structure significantly affected their antimicrobial potency.

- Anti-inflammatory Assessment : In vivo studies demonstrated that certain pyrazole compounds reduced inflammation in animal models of arthritis, indicating their potential for treating inflammatory diseases.

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that pyrazole derivatives could inhibit cell growth and induce apoptosis, providing a basis for further investigation into their use as anticancer agents.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-N-methyl-4-nitropyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2/c1-12-10-9(15(16)17)6-13-14(10)8-4-2-7(11)3-5-8/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKGLEINTDIAFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN1C2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.